molecular formula C10H19BrN2 B127071 1-Hexyl-3-methylimidazolium Bromide CAS No. 85100-78-3

1-Hexyl-3-methylimidazolium Bromide

Cat. No. B127071
CAS RN: 85100-78-3
M. Wt: 247.18 g/mol
InChI Key: BGSUDDILQRFOKZ-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions .

Synthesis Analysis

The synthesis of 1-hexyl-3-methylimidazolium bromide can be achieved through the reaction of N-methylimidazole with 1-hexylbromide. This process can be enhanced using microwave radiation, which significantly reduces the reaction time compared to traditional methods. The purity of the synthesized ionic liquid can be confirmed to be above 99.0% using high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of 1-hexyl-3-methylimidazolium bromide consists of a 1-hexyl-3-methylimidazolium cation and a bromide anion. The cation exhibits conformational isomerism, with different low-energy conformations differing in the orientation of the hexyl chain. This conformational flexibility can influence the ionic liquid's physical properties and interactions with other molecules .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium bromide can participate in various chemical reactions due to its ionic nature. It has been used as a solvent for the synthesis of coordination polymers and in catalyst-free methodologies for the synthesis of polysubstituted imidazoles. Its role as a solvent can enhance the reaction rates and yields of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-hexyl-3-methylimidazolium bromide have been extensively studied. Its electrical conductivity in aqueous solutions has been measured, showing that the ion association constant and Gibbs free energy of ion pair formation are influenced by the alkyl chain length and the concentration of solutes like d-xylose . The volumetric and acoustic properties of the ionic liquid in various alcohols have been reported, providing insights into its interactions and behavior in different solvent systems . Additionally, the solvation behavior of the ionic liquid with amino acids like L-cysteine has been explored, revealing information about solute-solute and solute-solvent interactions .

Scientific Research Applications

  • Ecotoxicological Impact : 1-Hexyl-3-methylimidazolium bromide ([HMIm]Br) has been studied for its biotoxicity in freshwater fish, Carassius auratus. It is found that [HMIm]Br, among other imidazolium bromide ionic liquids, exhibits potential biotoxicity. This study utilized experimental and theoretical approaches to analyze changes in biochemical biomarkers in the liver, and also involved quantum chemical calculations for deeper insights into the environmental behavior and fate of these ionic liquids (Wang, Wei, Feng, Wang, & Wang, 2014).

  • Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of 1-hexyl-3-methylimidazolium hexafluorophosphate. This method significantly reduced the reaction time compared to traditional methods, highlighting its efficiency in synthesizing related compounds (Ma Xiao-guo, 2010).

  • Surface Activity and Nanostructures : [HMIm]Br affects the surface activity and micellization of sodium dodecyl sulfate, an anionic surfactant. Its addition to aqueous solutions influences the formation of vesicles and micelles, as demonstrated through various techniques like tensiometry, conductometry, and TEM imaging (Javadian, Nasiri, Heydari, Yousefi, & Shahir, 2014).

  • Electrical Conductivity : The electrical conductivity of [HMIm]Br in aqueous d-xylose solutions has been measured, providing insights into ion association constants and Gibbs free energy of ion pair formation. This study contributes to understanding the conductance behavior of ionic liquids in various solutions (Shekaari, Mansoori, & Kazempour, 2012).

  • Volumetric and Acoustic Properties : Research has been conducted on the densities, excess molar, and partial molar volumes of water + [HMIm]Br at different temperatures. This study helps in understanding the physical properties of such ionic liquids in mixtures (Sastry, Vaghela, & Macwan, 2013).

  • Thermodynamic Properties : The effect of alkyl chain length and temperature on the thermodynamic properties of [HMIm]Br in aqueous and non-aqueous solutions was investigated. This research provides valuable information on solute-solvent and solute-solute interactions in these ionic liquids (Sadeghi, Shekaari, & Hosseini, 2009).

  • Ionic Liquids in Extraction : The application of ionic liquids, including [HMIm]Br, in microwave-assisted extraction of alkaloids from lotus leaf was explored. This method proved to be efficient and rapid, indicating the potential of such ionic liquids in sample preparation techniques (Ma et al., 2010).

Safety And Hazards

1-Hexyl-3-methylimidazolium Bromide is considered hazardous. It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor . It is also toxic to freshwater algae, plankton, and other aquatic organisms .

properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSUDDILQRFOKZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047925
Record name 1-Hexyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylimidazolium Bromide

CAS RN

85100-78-3
Record name 1-Hexyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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